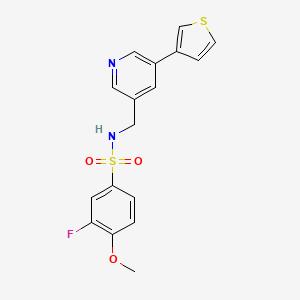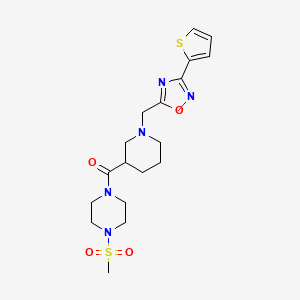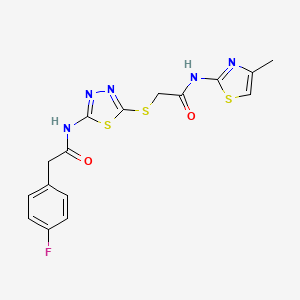![molecular formula C16H21N3O4 B3009024 Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411331-83-2](/img/structure/B3009024.png)
Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, an oxadiazole moiety, and a conjugated ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Ring Introduction: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Ester Formation: The final step involves the esterification of the intermediate with methyl acrylate under basic or acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the oxadiazole moiety, using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the ester group or the oxadiazole ring, using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation under controlled conditions.
Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the piperidine or oxadiazole rings.
Reduction Products: Reduced forms of the ester or oxadiazole groups.
Substitution Products: Halogenated piperidine derivatives.
Applications De Recherche Scientifique
Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and piperidine moiety are key functional groups that may bind to active sites or modulate biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Methyl (E)-4-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate
- Methyl (E)-4-[4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate
Comparison:
- Structural Differences: The cyclobutyl group in the target compound can be replaced with cyclopropyl or cyclohexyl groups in similar compounds, affecting their steric and electronic properties.
- Chemical Properties: These structural variations can influence the reactivity, stability, and solubility of the compounds.
- Biological Activity: The biological activity may also differ, with each compound potentially interacting differently with biological targets due to the variations in their molecular structure.
This detailed overview provides a comprehensive understanding of Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-14(21)6-5-13(20)19-9-7-12(8-10-19)16-17-15(18-23-16)11-3-2-4-11/h5-6,11-12H,2-4,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPKXWQRHOGTI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCC(CC1)C2=NC(=NO2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCC(CC1)C2=NC(=NO2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)




![N-cyclohexyl-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3008949.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)


![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B3008956.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

